molecular formula C21H18O2Si B14302244 Triphenylsilyl prop-2-enoate CAS No. 118181-60-5

Triphenylsilyl prop-2-enoate

Cat. No.: B14302244
CAS No.: 118181-60-5
M. Wt: 330.4 g/mol
InChI Key: HVMNIRCQQXUXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylsilyl prop-2-enoate is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triphenylsilyl prop-2-enoate typically involves the reaction of triphenylsilyl chloride with prop-2-enoic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Triphenylsilyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of triphenylsilyl prop-2-enoate involves its ability to form stable covalent bonds with various functional groups. This property makes it an effective protecting group in organic synthesis. The compound can also interact with biological molecules, potentially altering their activity and stability .

Comparison with Similar Compounds

Uniqueness: Triphenylsilyl prop-2-enoate is unique due to its combination of the triphenylsilyl group and the prop-2-enoate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

118181-60-5

Molecular Formula

C21H18O2Si

Molecular Weight

330.4 g/mol

IUPAC Name

triphenylsilyl prop-2-enoate

InChI

InChI=1S/C21H18O2Si/c1-2-21(22)23-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2

InChI Key

HVMNIRCQQXUXRP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.